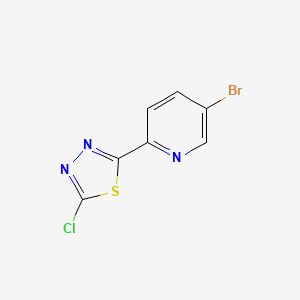
5-Bromo-2-(5-chloro-1,3,4-thiadiazol-2-yl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-2-(5-chloro-1,3,4-thiadiazol-2-yl)pyridine is a heterocyclic compound that contains both a pyridine ring and a thiadiazole ringThe thiadiazole ring is known for its bioisosteric properties, which allow it to mimic other biologically active structures, making it a valuable scaffold in drug design .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(5-chloro-1,3,4-thiadiazol-2-yl)pyridine typically involves the bromination of 3,4-diaminopyridine with hydrobromic acid, followed by a ring closure reaction using thionyl chloride. The detailed steps are as follows :
Bromination: 3,4-diaminopyridine is treated with 48% hydrobromic acid to form 2,5-dibromo-3,4-diaminopyridine.
Ring Closure: The intermediate 2,5-dibromo-3,4-diaminopyridine undergoes a ring closure reaction with thionyl chloride to yield 7-bromo-4-chloro-[1,2,5]thiadiazolo[3,4-c]pyridine.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
化学反応の分析
Types of Reactions
5-Bromo-2-(5-chloro-1,3,4-thiadiazol-2-yl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction:
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium fluoride, and other nucleophiles.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride may be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine or chlorine atoms.
科学的研究の応用
5-Bromo-2-(5-chloro-1,3,4-thiadiazol-2-yl)pyridine has several scientific research applications:
Medicinal Chemistry: The compound’s thiadiazole ring is a versatile scaffold in drug design, showing potential anticancer, antiviral, and antibacterial activities.
Materials Science: It can be used in the synthesis of organic field-effect transistors (OFETs) and other electronic materials.
Biological Studies: The compound can be used as a building block for synthesizing other biologically active molecules.
作用機序
The mechanism of action of 5-Bromo-2-(5-chloro-1,3,4-thiadiazol-2-yl)pyridine is not fully understood. the thiadiazole ring is known to interact with various biological targets due to its bioisosteric properties. It can mimic other biologically active structures and disrupt processes related to DNA replication, making it a potential anticancer agent .
類似化合物との比較
Similar Compounds
2-Amino-5-bromo-1,3,4-thiadiazole: Used as a key building block for synthesizing other thiadiazole derivatives.
5-Bromo-2-chloropyridine: Used in the preparation of various pyridine derivatives.
Uniqueness
5-Bromo-2-(5-chloro-1,3,4-thiadiazol-2-yl)pyridine is unique due to the presence of both a pyridine ring and a thiadiazole ring in its structure. This dual-ring system, along with the bromine and chlorine substituents, provides a versatile platform for various chemical modifications and applications in medicinal chemistry and materials science.
特性
分子式 |
C7H3BrClN3S |
|---|---|
分子量 |
276.54 g/mol |
IUPAC名 |
2-(5-bromopyridin-2-yl)-5-chloro-1,3,4-thiadiazole |
InChI |
InChI=1S/C7H3BrClN3S/c8-4-1-2-5(10-3-4)6-11-12-7(9)13-6/h1-3H |
InChIキー |
RPBHKSZBYUXDBO-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=NC=C1Br)C2=NN=C(S2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}pyrimidine-4-carboxylic acid](/img/structure/B14086419.png)
![9,9'-Spirobi[fluorene]-2-carbaldehyde](/img/structure/B14086426.png)
![2-[4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1H-pyrazol-5-yl]-4-ethyl-5-[(4-methoxybenzyl)oxy]phenol](/img/structure/B14086438.png)
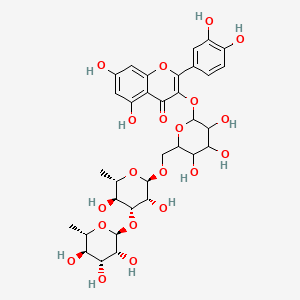

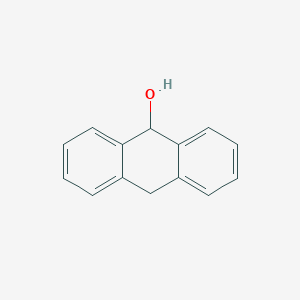
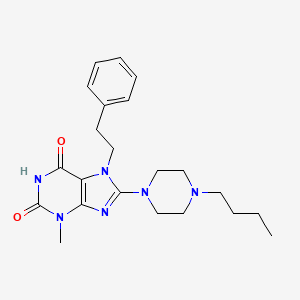
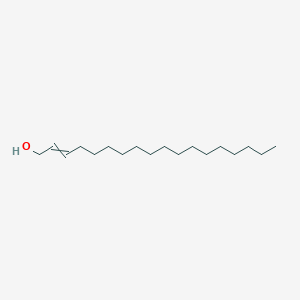
![N,N-diethyl-5-methyl-4-oxo-2-(pyridin-4-yl)-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B14086501.png)
![3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(4-methylphenyl)-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14086514.png)

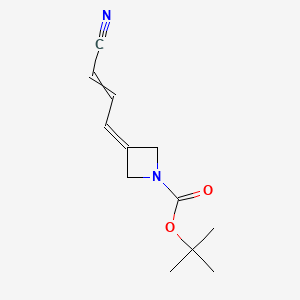
![2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-6-(2-chlorophenyl)pyrimidin-4-ol](/img/structure/B14086525.png)
![Methyl 4-[2-(1,3-benzothiazol-2-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B14086527.png)
